molecular formula C6H12OS2 B014573 2,2-Bis(ethylthio)acetaldehyde CAS No. 42919-45-9

2,2-Bis(ethylthio)acetaldehyde

Cat. No. B014573
CAS RN: 42919-45-9
M. Wt: 164.3 g/mol
InChI Key: OAIHIZJTNUIXNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as α-(phenylthio)ketones from bis(phenylthio)carbanions and carbonyl compounds, demonstrates the potential methods for synthesizing derivatives of 2,2-bis(ethylthio)acetaldehyde. These methods involve reactions with aldehydes and ketones to give α-hydroxybis(phenylthio)acetals, which can then undergo further reactions to yield simple ketones or α-(phenylthio) ketones with specific reagents like trifluoroacetic acid and toluene-p-sulphonic acid (Blatcher & Warren, 1979).

Scientific Research Applications

  • Catalysis and Organic Synthesis :

    • O-[2,2-bis(alkylthio)ethyl]glycoaldehydes have shown potential as catalysts for synthesizing various tert-butylthio compounds (Aparicio, Benitez, & González, 1983).
    • 2,2-bis[(trifluoromethyl)thio]acetaldehyde, a stable enol with a strong tautomeric shift, has been synthesized for use in various reactions (Kolasa & Lieb, 1998).
    • Solid silica chloride acts as an efficient catalyst for preparing diacetals of 2,2-bis-(hydroxymethyl)-1,3-propanediol from various substrates and their transthioacetalization reactions (Firouzabadi, Iranpoor, & Hazarkhani, 2002).
  • Preparation of Specific Compounds :

    • Thiodiglycolaldehyde bis(di-isopropyl acetal) and bis(di-isopropyl acetal) are oxidized to thioacetals, useful for synthesizing various thiols and thiols (Aparicio, Benitez, & González, 1982).
    • Chemoenzymatic preparation of asymmetrized tris(hydroxymethyl)methane and bis(hydroxymethyl)acetaldehyde as versatile chiral building blocks, useful in organic synthesis and catalysis (Guanti, Banfi, & Narisano, 1992).
  • Chemical Reactions and Properties :

    • Ring-opening of carbonic and stannylene acetals produces substituted diether diols, with potential applications in organic synthesis and catalysis (Martínez-Bernhardt et al., 1998).
    • The single-site olefin metathesis catalyst (SiO)2Mo(O)2) catalyzes the oxidation of 2-butenes to acetaldehyde with molecular oxygen (Le Quéméner et al., 2018).
  • Medicinal and Biological Research :

    • Acetaldehyde-mediated carcinogenesis in squamous epithelium involves DNA adducts and DNA repair pathways, indicating a link with alcohol consumption and the risk of squamous cell carcinomas in the upper aerodigestive tract (Mizumoto et al., 2017).
  • Food and Beverage Industry :

    • Acetaldehyde levels in foods and beverages have been quantitatively analyzed, ranging from low to high concentrations depending on the type of food or beverage (Miyake & Shibamoto, 1993).

Safety And Hazards

2,2-Bis(ethylthio)acetaldehyde is not classified as a hazardous compound5. However, like all chemicals, it should be handled with appropriate safety measures to prevent any potential harm.


Future Directions

The future directions of research involving 2,2-Bis(ethylthio)acetaldehyde are not explicitly mentioned in the search results. However, given its chemical properties and reactivity, it could potentially be used in various chemical reactions and syntheses2.


properties

IUPAC Name

2,2-bis(ethylsulfanyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS2/c1-3-8-6(5-7)9-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIHIZJTNUIXNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C=O)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00483172
Record name 2,2-Bis(ethylthio)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Bis(ethylthio)acetaldehyde

CAS RN

42919-45-9
Record name 2,2-Bis(ethylthio)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
3
Citations
CL Martin, S Nakamura, R Otte, LE Overman - Organic letters, 2011 - ACS Publications
The first enantioselective total syntheses of indole alkaloids of the condylocarpine type are reported. (+)-Condylocarpine, (+)-isocondylocarpine, and (+)-tubotaiwine were prepared in …
Number of citations: 39 0-pubs-acs-org.brum.beds.ac.uk
M Welker, S Woodward, LF Veiros… - … –A European Journal, 2010 - Wiley Online Library
Reaction of the cyclic thioacetal (RS) 2 CHCHO [R=1/2×(CH 2 ) 3 ] with HCCCOMe, followed by treatment with TsCl/DABCO (Ts=tosyl, DABCO=1,4‐diazabicyclo[2.2.2]octane) …
RP Streicher - 1987 - search.proquest.com
Chlorine is commonly used as a disinfectant in the treatment of drinking water. It reacts with organic material in the water to form chlorinated organic compounds which may pose a …

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